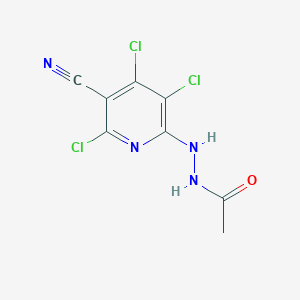![molecular formula C17H17NO B5301221 1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
1-[(2-methylphenyl)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methylphenyl)acetyl]indoline, also known as MEAI, is a psychoactive compound that belongs to the indole family. It has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. MEAI is a synthetic compound that can be synthesized through various methods.
作用機序
1-[(2-methylphenyl)acetyl]indoline acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to enhance cognitive function. 1-[(2-methylphenyl)acetyl]indoline's dual mechanism of action may contribute to its anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects
1-[(2-methylphenyl)acetyl]indoline's biochemical and physiological effects are not fully understood. Studies have shown that 1-[(2-methylphenyl)acetyl]indoline increases extracellular serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(2-methylphenyl)acetyl]indoline has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA. 1-[(2-methylphenyl)acetyl]indoline's effects on these systems may contribute to its anti-addictive effects.
実験室実験の利点と制限
1-[(2-methylphenyl)acetyl]indoline has several advantages for lab experiments, including its high purity and stability. 1-[(2-methylphenyl)acetyl]indoline is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, 1-[(2-methylphenyl)acetyl]indoline's psychoactive effects may pose a challenge for researchers, as it may be difficult to control for confounding variables related to behavior and cognition.
将来の方向性
There are several future directions for research on 1-[(2-methylphenyl)acetyl]indoline. One area of research is the development of 1-[(2-methylphenyl)acetyl]indoline derivatives with improved pharmacological properties. Another area of research is the exploration of 1-[(2-methylphenyl)acetyl]indoline's potential therapeutic applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand 1-[(2-methylphenyl)acetyl]indoline's mechanism of action and its biochemical and physiological effects.
Conclusion
1-[(2-methylphenyl)acetyl]indoline is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. 1-[(2-methylphenyl)acetyl]indoline can be synthesized through various methods, and its dual mechanism of action as an SSRI and sigma-1 receptor agonist may contribute to its anxiolytic, antidepressant, and anti-addictive effects. 1-[(2-methylphenyl)acetyl]indoline's biochemical and physiological effects are not fully understood, and further research is needed to fully understand its potential therapeutic applications and mechanism of action.
合成法
1-[(2-methylphenyl)acetyl]indoline can be synthesized through various methods, including the Leuckart-Wallach reaction and the Friedel-Crafts acylation reaction. The Leuckart-Wallach reaction involves the reduction of a ketone or aldehyde with ammonium formate, followed by the addition of an amine. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 1-[(2-methylphenyl)acetyl]indoline with high yields and purity.
科学的研究の応用
1-[(2-methylphenyl)acetyl]indoline has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Studies have shown that 1-[(2-methylphenyl)acetyl]indoline has anxiolytic and antidepressant effects, as well as the potential to reduce drug-seeking behavior in animals. 1-[(2-methylphenyl)acetyl]indoline has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-2-3-8-15(13)12-17(19)18-11-10-14-7-4-5-9-16(14)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYYWVJIRBQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(2-methylphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5301141.png)
![4-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5301144.png)
![N-(2-methoxy-1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5301145.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B5301156.png)
![2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5301158.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301168.png)
![4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1-(3-methylbenzyl)-2-piperazinone](/img/structure/B5301175.png)
![2-(4-ethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301176.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301177.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]nicotinamide](/img/structure/B5301184.png)


![1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)